

# The Kinase Selectivity Profile of Bisindolylmaleimide II: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *bisindolylmaleimide II*

Cat. No.: B1662960

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Bisindolylmaleimide II** (BIM II) is a synthetic organic compound that has garnered significant attention in cellular biology and drug discovery as a potent, ATP-competitive inhibitor of Protein Kinase C (PKC).<sup>[1]</sup> Structurally related to staurosporine, BIM II and its analogs have been instrumental in dissecting the complex roles of PKC isoforms in a myriad of signal transduction pathways.<sup>[2]</sup> However, like many kinase inhibitors, the utility and interpretation of experimental results using **bisindolylmaleimide II** are critically dependent on a thorough understanding of its kinase selectivity profile. This technical guide provides an in-depth analysis of the kinase selectivity of **bisindolylmaleimide II**, presenting quantitative data, detailed experimental methodologies, and visualizations of the affected signaling pathways.

## Kinase Inhibition Profile of Bisindolylmaleimide II

**Bisindolylmaleimide II** is a potent inhibitor of all Protein Kinase C (PKC) subtypes.<sup>[2][3]</sup> Its primary mechanism of action is through competitive inhibition at the ATP-binding site of the kinase domain.<sup>[1]</sup> While it is widely used as a PKC inhibitor, it is crucial to recognize that **bisindolylmaleimide II** is not entirely selective and exhibits inhibitory activity against a range of other kinases. This "off-target" activity is a critical consideration in experimental design and data interpretation.

## Quantitative Kinase Inhibition Data

The inhibitory potency of **bisindolylmaleimide II** against various kinases is typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for **bisindolylmaleimide II** and its close analog, bisindolylmaleimide I (GF 109203X), against a panel of kinases. It is important to note that IC50 values are highly dependent on the experimental conditions, particularly the concentration of ATP used in the assay.

Table 1: IC50 Values for **Bisindolylmaleimide II** against various kinases

| Kinase Target             | IC50 (μM)  | Experimental Conditions | Reference |
|---------------------------|------------|-------------------------|-----------|
| Protein Kinase C (PKC)    | 0.01       | ---                     | [1][4]    |
| Protein Kinase A (PKA)    | 2.0 - 2.94 | ---                     | [1][2]    |
| Phosphorylase Kinase (PK) | 0.75       | ---                     | [1][4]    |
| PDK1                      | 14         | ---                     | [2]       |

Table 2: IC50 Values for Bisindolylmaleimide I (GF 109203X) against PKC and RSK isoforms at different ATP concentrations

| Kinase Target  | IC50 at 50 μM ATP (nM) | IC50 at 5 mM ATP (nM) | Reference |
|----------------|------------------------|-----------------------|-----------|
| PKC $\alpha$   | 8                      | 310                   | [5][6]    |
| PKC $\epsilon$ | 12                     | 170                   | [5][6]    |
| RSK1           | 610                    | Not Reported          | [5][6]    |
| RSK2           | 310                    | 7400                  | [5][6]    |
| RSK3           | 120                    | Not Reported          | [5][6]    |

Note: Bisindolylmaleimide I (GF 109203X) is a closely related analog of **Bisindolylmaleimide II** and is often used in studies of PKC inhibition. The data highlights the significant impact of ATP concentration on inhibitor potency.

## Experimental Protocols

A detailed understanding of the methodologies used to determine kinase inhibition is essential for the critical evaluation of selectivity data. Below is a generalized protocol for an *in vitro* kinase assay, based on commonly cited methodologies.

### In Vitro Kinase Inhibition Assay

This protocol outlines the steps to measure the inhibitory activity of **bisindolylmaleimide II** against a specific kinase.

#### Materials:

- Recombinant human kinase (e.g., PKC $\alpha$ , PKA)
- Kinase-specific substrate (e.g., GST-MARCKS for PKC, a synthetic peptide for PKA)
- **Bisindolylmaleimide II** (dissolved in DMSO)
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 5 mM  $\beta$ -glycerophosphate, 0.1 mM Na<sub>3</sub>VO<sub>4</sub>, 2 mM DTT)
- [ $\gamma$ -<sup>32</sup>P]ATP or [ $\gamma$ -<sup>33</sup>P]ATP
- ATP solution
- Phosphatidylserine and diacylglycerol (for PKC activation)
- 96-well microtiter plates
- Phosphocellulose paper or filter plates
- Scintillation counter and scintillation fluid

#### Procedure:

- Prepare Kinase Reaction Mix: In a microtiter plate, prepare a reaction mix containing the kinase assay buffer, the specific kinase, and its substrate. For PKC assays, include phosphatidylserine and diacylglycerol as co-factors.
- Add Inhibitor: Add serial dilutions of **bisindolylmaleimide II** (or DMSO as a vehicle control) to the wells.
- Initiate Kinase Reaction: Start the reaction by adding a solution of ATP mixed with [ $\gamma$ -<sup>32</sup>P]ATP or [ $\gamma$ -<sup>33</sup>P]ATP. The final ATP concentration should be carefully chosen and reported (e.g., 50  $\mu$ M or physiological 5 mM).
- Incubation: Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
- Stop Reaction and Capture Substrate: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper or use a filter plate to capture the phosphorylated substrate.
- Washing: Wash the phosphocellulose paper or filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.
- Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase inhibition for each concentration of **bisindolylmaleimide II** compared to the vehicle control. Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Affected Signaling Pathways

The inhibition of PKC and other kinases by **bisindolylmaleimide II** has significant downstream consequences on various signaling pathways that regulate cell proliferation, survival, and metabolism.

## Protein Kinase C (PKC) Signaling

PKC isoforms are key nodes in signal transduction, activated by diacylglycerol (DAG) and calcium. Once active, they phosphorylate a wide array of substrate proteins, influencing

numerous cellular processes. By inhibiting PKC, **bisindolylmaleimide II** can block these downstream events.



[Click to download full resolution via product page](#)

PKC signaling pathway inhibition by **Bisindolylmaleimide II**.

## PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. While **bisindolylmaleimide II** is not a direct inhibitor of PI3K or Akt, its effects on PKC can indirectly influence this pathway. Some PKC isoforms can modulate the activity of components within the PI3K/Akt cascade.



[Click to download full resolution via product page](#)

Potential impact of **Bisindolylmaleimide II** on the PI3K/Akt pathway.

## MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that controls cell growth, differentiation, and survival. Bisindolylmaleimides have been shown to inhibit the activation of the ERK MAP kinase.<sup>[6]</sup> This inhibition can occur upstream of Ras activation by preventing the association of the tyrosine phosphatase Shp2 with adaptor proteins like Frs2 and Gab1.



[Click to download full resolution via product page](#)

Inhibition of the MAPK/ERK pathway by Bisindolylmaleimide I.

## Conclusion

**Bisindolylmaleimide II** is a powerful research tool for studying PKC-mediated cellular processes. However, its utility is predicated on a clear understanding of its kinase selectivity. While it is a potent inhibitor of PKC, it also demonstrates activity against other kinases, including PKA, PDK1, and Phosphorylase Kinase. This lack of absolute specificity necessitates careful experimental design, including the use of appropriate controls and, where possible, complementary approaches to validate findings. The provided data, protocols, and pathway diagrams serve as a comprehensive resource for researchers employing **bisindolylmaleimide II**, enabling more accurate interpretation of experimental outcomes and fostering a deeper understanding of the complex signaling networks it perturbs. Future studies employing large-scale kinase panels will be invaluable in further refining the selectivity profile of this important chemical probe.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro kinase assay [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Bisindolylmaleimide I suppresses fibroblast growth factor-mediated activation of Erk MAP kinase in chondrocytes by preventing Shp2 association with the Frs2 and Gab1 adaptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Kinase Selectivity Profile of Bisindolylmaleimide II: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1662960#understanding-the-kinase-selectivity-profile-of-bisindolylmaleimide-ii>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)